molecular formula C8H6ClNO B1360296 4-Chloro-2-methylphenyl isocyanate CAS No. 37408-18-7

4-Chloro-2-methylphenyl isocyanate

Cat. No.: B1360296
CAS No.: 37408-18-7
M. Wt: 167.59 g/mol
InChI Key: FTZJLXIATZSKIL-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenyl isocyanate is an organic compound with the molecular formula C8H6ClNO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-methylphenyl isocyanate are nucleophiles, such as alcohols and amines . These nucleophiles are substances that donate an electron pair to form a chemical bond in reaction .

Mode of Action

This compound is an electrophile, meaning it seeks out electrons . It reacts with nucleophiles, forming different types of bonds depending on the nucleophile it encounters . For instance, when it reacts with an alcohol, it forms a urethane linkage . When it reacts with an amine, it forms a urea .

Biochemical Pathways

The reaction of this compound with nucleophiles can lead to the formation of various compounds. For example, the reaction with a diol or a polyol can lead to the formation of polymer chains known as polyurethanes . Similarly, the reaction with a compound containing two or more amine groups can produce long polymer chains known as polyureas .

Pharmacokinetics

Isocyanates in general are known to react with water to form carbon dioxide . This reaction is exploited in tandem with the production of polyurethane to give polyurethane foams . The carbon dioxide functions as a blowing agent .

Result of Action

The result of the action of this compound depends on the nucleophile it reacts with. For instance, when it reacts with an alcohol, it forms a urethane linkage . This can be used in the production of various materials, including foams, adhesives, and coatings .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of water can lead to the formation of carbon dioxide . Additionally, the compound’s reactivity can be influenced by temperature and pH . It’s also important to note that isocyanates, including this compound, can cause respiratory sensitization, and thus proper safety measures should be taken when handling them .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylphenyl isocyanate is typically synthesized by reacting 4-chloro-2-methylphenylamine with phosgene (COCl2). The reaction proceeds as follows: [ \text{4-Chloro-2-methylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale phosgenation processes. The reaction is typically conducted in specialized reactors equipped with safety measures to handle the toxic nature of phosgene. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylphenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methylphenyl isocyanate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of polymers, coatings, and adhesives

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: The parent compound without the chlorine and methyl substitutions.

    4-Chloro-phenyl isocyanate: Similar structure but lacks the methyl group.

    2-Methylphenyl isocyanate: Similar structure but lacks the chlorine atom.

Uniqueness

4-Chloro-2-methylphenyl isocyanate is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. These substituents can influence the reactivity and properties of the compound, making it distinct from other isocyanates .

Properties

IUPAC Name

4-chloro-1-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZJLXIATZSKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190846
Record name 4-Chloro-2-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37408-18-7
Record name 4-Chloro-2-methylphenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037408187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-methylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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